1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)-
Overview
Description
1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .
Chemical Reactions Analysis
1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- can be compared with other indole derivatives such as:
1H-Indole, 3-methyl-: Known for its distinct odor and use in fragrance industries.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
1H-Indole, 1-methyl-: A simpler derivative with applications in organic synthesis
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
1-methyl-3-(2-methylprop-1-enyl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)8-11-9-14(3)13-7-5-4-6-12(11)13/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELZCLUVOXHDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN(C2=CC=CC=C21)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438170 | |
Record name | 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62747-55-1 | |
Record name | 1H-Indole, 1-methyl-3-(2-methyl-1-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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